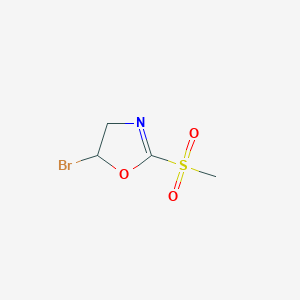![molecular formula C8H18Cl2N2 B1402826 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride CAS No. 1401426-09-2](/img/structure/B1402826.png)
[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride
Overview
Description
“[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609402-68-7 . It has a linear formula of C9 H18 N2. 2 Cl H . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2.2ClH/c9-8(3-4-8)7-10-5-1-2-6-10;;/h1-7,9H2;2*1H . The molecular weight of this compound is 213.15 .
Scientific Research Applications
Antidiarrheal Agent Synthesis
- Synthesis and Activity : A compound derived from [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride was synthesized and evaluated as an antidiarrheal agent. This synthesis involved the compound's affinity for sigma receptors, indicating potential medicinal applications (Habernickel, 2002).
Diastereoselective Synthesis in Organic Chemistry
- Catalytic Reactions : This chemical has been used in the diastereoselective synthesis of pyrrolidines, showcasing its role in facilitating specific organic reactions (Carson & Kerr, 2005).
Cross-Coupling Reactions
- Catalyst in Synthesis : It serves as a component in the synthesis of alkynes under modified Sonogashira–Cassar–Heck conditions, demonstrating its utility in complex organic synthesis processes (Gil-Moltó & Nájera, 2005).
Cyclisation Reactions
- Electron Transfer Promoted Cyclisations : Research on this compound involves its role in cyclisation reactions, particularly in the formation of pyrrolidines and piperidines, suggesting its importance in synthetic organic chemistry (Pandey, Reddy, & Kumaraswamy, 1994).
Beta-Amino Acids Synthesis
- Formation of Beta-Homoprolines : This compound is used in the synthesis of alpha-cyclopropyl-beta-homoprolines, a form of cyclic beta-amino acids, highlighting its role in the creation of important building blocks in peptide chemistry (Cordero et al., 2009).
Dihydropyrroles and Pyrroles Synthesis
- Regiospecific Synthesis : It is involved in the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles, reflecting its application in the regiospecific synthesis of nitrogen-containing heterocycles (Wurz & Charette, 2005).
Cycloaddition Reactions
- Pyrrolidines Synthesis : This chemical is used in the synthesis of pyrrolidines via [3+2] cycloaddition reactions, further emphasizing its role in the formation of pharmacologically significant heterocyclic compounds (Żmigrodzka et al., 2022).
Piperazine-2,6-dione Derivatives Synthesis
- Anticancer Activity Evaluation : Research includes its use in the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, illustrating its potential in medicinal chemistry applications (Kumar et al., 2013).
Properties
IUPAC Name |
1-(pyrrolidin-1-ylmethyl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-10-5-1-2-6-10;;/h1-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWUOMLNNUFEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)

![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)

![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)
![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)


![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)




